6-Bromo-3-methylbenzo[c]isoxazole

Catalog No.
S14089757
CAS No.
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methylbenzo[c]isoxazole

Product Name

6-Bromo-3-methylbenzo[c]isoxazole

IUPAC Name

6-bromo-3-methyl-2,1-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3

InChI Key

OBTQBBXYPLLOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NO1)Br

6-Bromo-3-methylbenzo[c]isoxazole (often referred to as 6-bromo-3-methylanthranil) is a highly versatile, regiodefined bicyclic building block primarily utilized in transition-metal-catalyzed C-H functionalization, amination, and the synthesis of complex nitrogen heterocycles [1]. As a benzo[c]isoxazole, it functions as an internal oxidant and a masked ortho-aminoacetophenone equivalent, undergoing facile N-O bond cleavage under catalytic or reductive conditions [2]. The presence of the 3-methyl group directs the ring-opening to an acetyl-bearing intermediate, while the 6-bromo substituent provides an orthogonal, pre-installed handle for late-stage cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions). This combination of reactivity makes it a premium precursor for the targeted synthesis of 7-bromoquinolines, 6-bromoindoles, and functionalized anilines in pharmaceutical and advanced materials research.

Synthetic Workflow Fit

Cross-coupling handle
C6-bromine enables Pd-catalyzed coupling (Sonogashira, Suzuki) for library synthesis
Anthranil scaffold reactivity
2,1-benzisoxazole core supports N–O cleavage cascades and gold carbene trapping
Drug-like property profile
Balanced LogP and moderate solubility suit medicinal chemistry lead generation

Substituting 6-bromo-3-methylbenzo[c]isoxazole with closely related analogs fundamentally alters the reaction pathway and the identity of the final product. The most common procurement error is confusion with the [d]-fused isomer (6-bromo-3-methylbenzo[d]isoxazole); however, the [d] isomer cleaves to form a phenol (ortho-hydroxyacetophenone), whereas the [c] isomer (anthranil) strictly forms an aniline (ortho-aminoacetophenone), making the [d] isomer completely useless for N-heterocycle synthesis [1]. Furthermore, attempting to use the unbrominated 3-methylbenzo[c]isoxazole followed by downstream bromination typically results in poor regioselectivity and complex mixtures. Finally, substituting with the 5-bromo regioisomer shifts the halogen position in the final scaffold, directly impacting structure-activity relationships (SAR) in drug discovery and invalidating the synthesis of specific target APIs [2].

Substitution Risk

Benzo[c] vs benzo[d] isomer
The anthranil core enables N–O cleavage and gold carbene trapping; the more common benzo[d]isoxazole isomer does not participate in these transformations.
Positional bromine shift (6 → 5)
Moving bromine to the 5-position alters electronic environment and chromatographic retention, potentially compromising regioisomeric purity in SAR studies.
Methyl or bromine removal
De-methylated or de-brominated analogs exhibit drastically different acidity, density, and lipophilicity, invalidating coupling benchmarks and solubility expectations.

N-O Cleavage: Amine vs. Phenol Formation

The core value of 6-bromo-3-methylbenzo[c]isoxazole lies in its specific ring-opening chemistry to yield nitrogenous products. Under reductive or metal-catalyzed conditions, the [c] isomer undergoes N-O cleavage to generate a 4-bromo-2-aminoacetophenone derivative with complete fidelity. In stark contrast, the identically substituted [d] isomer (6-bromo-3-methylbenzo[d]isoxazole) cleaves to yield a 4-bromo-2-hydroxyacetophenone derivative [1]. This divergence means the [c] isomer provides 100% selectivity for amine generation, whereas the [d] isomer provides 100% selectivity for phenol generation, rendering them completely non-interchangeable for amination workflows.

Evidence DimensionHeteroatom generated upon N-O cleavage
Target Compound Data100% ortho-aminoacetophenone derivative (aniline)
Comparator Or Baseline6-Bromo-3-methylbenzo[d]isoxazole yields 100% ortho-hydroxyacetophenone (phenol)
Quantified DifferenceComplete divergence in functional group identity (amine vs. hydroxyl)
ConditionsReductive cleavage or transition-metal-catalyzed ring opening

Buyers targeting C-H amination or the synthesis of nitrogen heterocycles must procure the [c] isomer, as the [d] isomer will completely fail to provide the required nitrogen atom.

Isomer Identity
Class-level
Target (2,1-benzisoxazole)
Disrupted 10π aromaticity; N–O reductive cleavage with SmI₂; α-oxo gold carbene trapping reported
Comparator (1,2-benzisoxazole)
Intact aromaticity; preferentially undergoes photochemical rearrangement; not suited for N–O cleavage cascades
Essential for N–O cleavage or gold carbene trapping workflows
Scaffold reactivity class; confirmed in cited references

Pre-Installed Bromine vs. Post-Bromination Regiocontrol

Utilizing 6-bromo-3-methylbenzo[c]isoxazole provides direct, quantitative access to the 4-bromo-2-aminoacetophenone substitution pattern upon ring opening. If a synthetic route instead employs the unbrominated baseline (3-methylbenzo[c]isoxazole) with the intention of performing a post-synthetic electrophilic bromination on the resulting aniline or quinoline, the regioselectivity is typically poor. Bromination of 2-aminoacetophenone derivatives often yields a mixture of 4-bromo and 6-bromo isomers, reducing the isolated yield of the desired para-bromo (relative to the amine) product to below 50% [1]. The pre-installed bromine in the target compound guarantees >98% regiocontrol for the desired substitution pattern.

Evidence DimensionRegiochemical purity of the brominated product
Target Compound Data>98% regiocontrol (pre-installed 6-bromo position)
Comparator Or Baseline3-Methylbenzo[c]isoxazole + post-synthetic bromination (typically <50% isolated yield)
Quantified Difference>48% improvement in target regioisomer yield and elimination of a purification step
ConditionsSynthesis of 4-bromo-2-aminoacetophenone derivatives

Procuring the pre-brominated building block eliminates a low-yielding, poorly selective halogenation step, significantly streamlining the synthesis of complex pharmaceutical intermediates.

Bromination Yield
Data to verify
NBS method
99% isolated yield; MeCN, 0°C, 30 min, inert atmosphere
Br₂/FeBr₃ method
60–70% yield; CH₂Cl₂, −15°C; stoichiometric control required
Supports higher-efficiency in-house synthesis route
Source data not provided; verify reproducibility under intended conditions

Scaffold Substitution: 6-Bromo vs. 5-Bromo Regioisomer

The position of the bromine atom on the anthranil core directly dictates the substitution pattern of the resulting heterocycle. When subjected to standard Friedländer-type condensations or transition-metal-catalyzed annulations, 6-bromo-3-methylbenzo[c]isoxazole specifically yields 7-bromoquinoline or 6-bromoindole derivatives [1]. Conversely, the 5-bromo-3-methylbenzo[c]isoxazole regioisomer yields 6-bromoquinoline or 5-bromoindole derivatives under identical conditions. This fixed regiochemical translation ensures that the procurement choice strictly determines the position of the cross-coupling handle in the final scaffold.

Evidence DimensionHalogen position in downstream N-heterocycles
Target Compound DataYields 7-bromoquinolines / 6-bromoindoles
Comparator Or Baseline5-Bromo-3-methylbenzo[c]isoxazole (yields 6-bromoquinolines / 5-bromoindoles)
Quantified Difference1-position shift in the final scaffold halogenation site
ConditionsAnnulation / Friedländer condensation

Selecting the correct regioisomer is critical for drug discovery programs where the exact position of a downstream cross-coupling reaction dictates the structure-activity relationship (SAR) of the API.

Positional Isomer Properties
Data to verify
6-Br isomer
pKa −2.11, BP 292.5 °C, density 1.6 g/cm³
5-Br isomer
pKa −2.13, BP 298.2 °C, density 1.606 g/cm³
Boiling point difference supports chromatographic identity verification
Predicted values; confirm experimentally

Intermediate Stability: Methyl Ketone vs. Aldehyde

The presence of the 3-methyl group on 6-bromo-3-methylbenzo[c]isoxazole fundamentally alters the electrophilic intermediate generated upon N-O cleavage compared to its des-methyl counterpart. Cleavage of the target compound yields an acetyl-bearing intermediate (a methyl ketone), which is highly stable and participates predictably in subsequent condensation reactions. In contrast, the unsubstituted 6-bromobenzo[c]isoxazole yields a formyl-bearing intermediate (an aldehyde), which is significantly more susceptible to over-oxidation, polymerization, or unwanted side reactions under harsh catalytic conditions [1]. The methyl ketone intermediate provides a more robust and process-friendly reactivity profile.

Evidence DimensionCleavage intermediate functional group
Target Compound DataGenerates a stable acetyl (methyl ketone) group
Comparator Or Baseline6-Bromobenzo[c]isoxazole generates a highly reactive formyl (aldehyde) group
Quantified DifferenceShift from aldehyde to ketone reactivity, reducing over-oxidation byproducts
ConditionsTransition-metal-catalyzed N-O cleavage and subsequent condensation

The 3-methyl variant is preferred for industrial scale-up and complex multi-step syntheses where the stability of the intermediate ketone prevents yield loss to side reactions.

Sonogashira Yield
Reported
80%
phenylacetylene, Pd(PPh₃)₄/CuI, 60°C; upper range of heteroaryl bromide couplings (50–85%)
Confirms C6-Br as competent cross-coupling handle
Yield may vary with substrate; consider modern ligand optimization
FMO Energies
Class-level
HOMO −6.1 eV
LUMO −1.2 eV, gap 4.9 eV; vs 3-methyl analog: HOMO −5.8, LUMO −0.9 eV
Bromine stabilizes frontier orbitals by ~0.3 eV; gap preserved
DFT calculated; class-level inference; data to verify
Substituent Effects
Data to verify
Target (6-Br-3-Me)
pKa −2.11, density 1.6, BP 292.5 °C
6-Br only
pKa −4.03, density 1.71, BP 282.5 °C
3-Me only
pKa −0.06, density 1.15, BP 235.6 °C
Methyl tempers bromine’s effects; unique property profile
Predicted values; verify key properties experimentally

7-Bromoquinoline Synthesis via Friedländer Condensation

Because the N-O cleavage of 6-bromo-3-methylbenzo[c]isoxazole yields a 4-bromo-2-aminoacetophenone intermediate, it is the optimal precursor for synthesizing 7-bromoquinolines. These scaffolds are highly valued in medicinal chemistry, and the pre-installed bromine allows for immediate downstream Suzuki or Buchwald-Hartwig diversification at the 7-position [1].

C-H Amination Reagent in Transition-Metal Catalysis

The target compound acts as a highly effective, internal-oxidant-free aminating agent in Rh(III) or Ru(II) catalyzed C-H activation protocols. The 3-methyl group ensures the formation of stable ketone byproducts or specific annulated products, while the 6-bromo group remains intact for subsequent orthogonal functionalization of the newly aminated substrate [2].

Regiodefined 6-Bromoindole Precursor

Through reductive ring-contraction or specific metal-catalyzed annulation pathways, this specific anthranil can be converted into 6-bromoindole derivatives. This is a critical application for buyers who need to avoid the poor regioselectivity associated with the direct bromination of indoles, ensuring >98% purity of the 6-bromo isomer for advanced material or API synthesis [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bromodomain inhibitor research
Anthranil core with C6 cross-coupling handle; balanced LogP and solubility
N–O cleavage prodrug feasibility; coupling diversification; drug-like property assessment
N–O cleavage cascade methodology
2,1-benzisoxazole N–O lability with intact C6-Br for dual reactivity
Reductive cleavage efficiency; gold carbene trapping competence; dual functionalization
Diversity-oriented synthesis library
Regioisomeric identity verification and cross-coupling yield benchmark
HPLC isomer confirmation; Sonogashira yield reproducibility; supply redundancy
Computational QSAR modeling
DFT-derived FMO energies and in silico ADME profile
QSAR descriptor integration; electronic effect quantification; predictive model anchoring

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

210.96328 g/mol

Monoisotopic Mass

210.96328 g/mol

Heavy Atom Count

11

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